trimethylthiophene-2-carboxylic acid

Catalog No.
S6539816
CAS No.
90953-80-3
M.F
C8H10O2S
M. Wt
170.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trimethylthiophene-2-carboxylic acid

CAS Number

90953-80-3

Product Name

trimethylthiophene-2-carboxylic acid

Molecular Formula

C8H10O2S

Molecular Weight

170.2

This doesn't necessarily mean the compound lacks research potential, but it suggests it's a less common molecule compared to other thiophene-based carboxylic acids.

Here are some potential areas where trimethylthiophene-2-carboxylic acid could be relevant for scientific research:

  • Organic synthesis: Due to the presence of a reactive carboxylic acid group, trimethylthiophene-2-carboxylic acid could be a useful starting material for the synthesis of more complex organic molecules. Carboxylic acids can undergo various reactions like esterification, amidation, and decarboxylation, allowing for diverse functional group manipulation .
  • Material science: Thiophene derivatives are known for their interesting electronic properties and are being explored in the development of organic electronics like field-effect transistors and organic light-emitting diodes (OLEDs) . The introduction of methyl groups can alter the electronic properties of the molecule, potentially making trimethylthiophene-2-carboxylic acid a candidate for investigation in this field.
  • Medicinal chemistry: Some thiophene-carboxylic acids exhibit biological activity . While the specific activity of trimethylthiophene-2-carboxylic acid is unknown, its structural similarity to other bioactive molecules could warrant further exploration.

Trimethylthiophene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with three methyl groups and a carboxylic acid functional group. Its molecular formula is C8H10O2S\text{C}_8\text{H}_{10}\text{O}_2\text{S} and it has a molecular weight of approximately 174.23 g/mol. The compound is notable for its potential applications in organic synthesis and as a building block in the development of pharmaceuticals and agrochemicals.

Typical of carboxylic acids:

  • Deprotonation: It can be deprotonated to form a carboxylate ion, which can then participate in nucleophilic acyl substitution reactions.
  • Esterification: The acid can react with alcohols to form esters through Fischer esterification, requiring an acid catalyst.
  • Amide Formation: It can react with amines to form amides, although this reaction typically requires activation of the carboxylic acid due to the poor leaving group ability of hydroxyl groups .
  • Decarboxylation: Under specific conditions, trimethylthiophene-2-carboxylic acid may undergo decarboxylation to yield trimethylthiophene .

Trimethylthiophene-2-carboxylic acid can be synthesized through several methods:

  • Oxidation of Thiophene Derivatives: It can be prepared by oxidizing thiophene-2-carboxaldehyde or 2-acetylthiophene .
  • Carboxylation Reactions: Another method involves the carboxylation of trimethylthiophene using carbon dioxide under high pressure in the presence of a suitable catalyst.

The applications of trimethylthiophene-2-carboxylic acid include:

  • Organic Synthesis: It serves as a versatile building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Catalysis: The compound may be used in catalytic processes, particularly in reactions involving thiophene derivatives.
  • Material Science: Its derivatives are explored for use in electronic materials and sensors due to their conductive properties.

Several compounds share structural similarities with trimethylthiophene-2-carboxylic acid, including:

Compound NameStructure TypeUnique Features
Thiophene-3-carboxylic acidCarboxylic AcidDifferent position of the carboxylic group
2-MethylthiopheneThiophene DerivativeLacks the carboxylic group, simpler structure
3-MethylthiopheneThiophene DerivativeSimilar to 2-methyl but with different methyl positioning
Thiophenecarboxylic AcidCarboxylic AcidSimilar functional group but fewer methyl substitutions

Uniqueness

Trimethylthiophene-2-carboxylic acid's uniqueness lies in its specific arrangement of three methyl groups on the thiophene ring combined with a carboxylic acid functional group, which can influence its reactivity and potential applications compared to other thiophenes and thiophenecarboxylic acids. This structural arrangement may enhance its stability and reactivity in organic synthesis.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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